rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone

Synthetic Chemistry Metabolite Synthesis β-Adrenoceptor Pharmacology

Researchers pursuing Bufuralol alcohol/ketone metabolites face low-yielding direct benzylic oxidation. This racemic oxazolidinone-with intact tert-butyl carbamate and 7-ethyl substituent-is the definitive protected intermediate enabling high-yield hydroxymethylation per Machin et al. (1985). • ≥95% purity, mp 73-75°C for reproducible HPLC/LC-MS calibration • Non-deuterated precursor for route optimization before costly deuterated analog synthesis • Stored at -20°C; ships ambient, global delivery available.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 1076199-68-2
Cat. No. B017558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone
CAS1076199-68-2
Synonymsrac 3-(1,1-Dimethylethyl)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C
InChIInChI=1S/C17H21NO3/c1-5-11-7-6-8-12-9-13(20-15(11)12)14-10-18(16(19)21-14)17(2,3)4/h6-9,14H,5,10H2,1-4H3
InChIKeyAOVBZKJVAYVKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone (CAS 1076199-68-2)?


rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone (CAS 1076199-68-2) is a synthetic racemic oxazolidinone derivative that serves as a critical protected intermediate in the synthesis of the alcohol and ketone metabolites of Bufuralol, a non-selective β-adrenoceptor blocking agent with peripheral vasodilating activity , [1]. The compound is characterized by a yellow waxy to dark brown solid appearance, a molecular formula of C17H21NO3, and a molecular weight of 287.35 g/mol. Its primary documented use is in the preparation of stereoisomers for pharmacological study, as detailed in the foundational work by Machin et al. on β-adrenoceptor activity [1].

Why Generic Substitution is Not Feasible for rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone (CAS 1076199-68-2)


Generic substitution within the oxazolidinone class is scientifically invalid for this compound due to its singular role as a late-stage, protected intermediate in a specific synthetic route. The presence of the intact tert-butyl carbamate (oxazolidinone ring) and the 7-ethyl substituent on the benzofuran core are essential structural features required to correctly install the hydroxyethyl side chain that defines the active Bufuralol metabolites . Close analogs, such as the downstream hydroxyethyl derivative or the deuterated isotopologue, serve different purposes—the former is a deprotected metabolite precursor, and the latter is for mass spectrometry applications—and cannot replicate the chemical reactivity of the protected 7-ethyl intermediate .

Quantitative Differentiation Evidence for rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone (CAS 1076199-68-2)


Synthetic Designation: Specific Intermediate for Bufuralol Metabolite Synthesis vs. General β-Blocker Precursors

The compound is explicitly synthesized and utilized as the direct precursor to the stereoisomers of 2-[2-(tert-butylamino)-1-hydroxyethyl]-7-benzofuranyl methyl ketone and 2-[(tert-butylamino)methyl]-7-methyl-2,7-benzofurandimethanol, the alcohol and ketone metabolites of Bufuralol [1]. This is in contrast to more generic benzofuran-2-ethanolamine intermediates used in the initial synthesis of Bufuralol itself [2]. The target compound's 7-ethyl substituent is a conserved feature from the parent drug, making it pathway-specific.

Synthetic Chemistry Metabolite Synthesis β-Adrenoceptor Pharmacology

Physical State and Melting Point: Crystalline Intermediate vs. Oily Downstream Analog

The target compound is a crystalline solid with a reported melting point of 73-75°C [1], which facilitates purification and handling. Its immediate downstream product, 3-tert-Butyl-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (CAS 1076199-70-6), is reported as a yellow oil lacking a measurable melting point . This difference in physical state directly impacts large-scale synthetic workup and final product purification strategies.

Physicochemical Characterization Process Chemistry Handling

Reference Standard Purity Specification: 95%+ vs. Uncertified Custom Batches

As a cataloged research chemical and reference standard (B691740), this compound is supplied with a certified purity of ≥95% (HPLC) by specialty chemical suppliers [1]. In contrast, structurally similar intermediates obtained through custom synthesis may lack a verified purity profile, introducing quantitative uncertainty in stoichiometric calculations for subsequent reactions [2]. The certified purity ensures precise molar equivalents in the synthesis of the final bufuralol metabolites.

Analytical Chemistry Reference Standards Quality Control

Storage Condition Requirements: -20°C Stability for Long-Term Intermediate Integrity

The compound requires storage at -20°C to maintain its integrity, as specified by multiple commercial suppliers . This requirement is more stringent than that of its hydroxyethyl counterpart (CAS 1076199-70-6), which is reported as stable at 2-8°C (refrigerated) . The temperature differential suggests a difference in intrinsic chemical stability, likely due to the protected oxazolidinone ring's susceptibility to degradation pathways at elevated temperatures.

Stability Storage Sample Management

Molecular Weight Distinction from Downstream Metabolite Precursor

With a molecular weight of 287.35 g/mol, this compound is exactly 16 atomic mass units (amu) lighter than its downstream counterpart, 3-tert-Butyl-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (MW 303.35 g/mol, CAS 1076199-70-6) , . This mass difference, corresponding to a single oxygen atom, provides a unique and unambiguous marker for tracking the progress of the benzylic oxidation step by LC-MS or GC-MS, which is essential for real-time synthetic optimization.

Mass Spectrometry Reaction Monitoring Analytical Characterization

Optimal Application Scenarios for rac-3-tert-Butyl-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone (CAS 1076199-68-2)


Replication of the Machin et al. (1985) Bufuralol Metabolite Synthesis

This compound is the definitive starting material for researchers aiming to reproduce the synthesis of the alcohol and ketone metabolites of Bufuralol, as described by Machin et al. (1985) [1]. Its structural features—a protected amine and the critical 7-ethyl substituent—ensure the correct stereoelectronic environment for the subsequent hydroxymethylation step, which generates the final pharmacologically active stereoisomers. Use of this specific intermediate avoids the low-yielding alternative pathway of direct benzylic oxidation of Bufuralol.

Analytical Reference Standard for Bufuralol Metabolite Research

With a certified purity of ≥95% and a well-defined melting point (73-75°C), the compound serves as an authoritative reference standard for HPLC and LC-MS method development [2]. Its distinct molecular ion (M+ = 287.35 m/z) and unique chromatographic signature allow for the precise calibration of instruments used to monitor the formation of Bufuralol metabolites in metabolic stability assays.

Intermediate in the Synthesis of Isotopically Labeled Bufuralol Metabolites

This non-deuterated compound is the synthetic precursor to its important isotopologue, rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone. Researchers preparing deuterated internal standards for quantitative mass spectrometry assays typically first optimize the synthetic route with this unlabeled compound, leveraging its stability and handling characteristics, before executing the high-cost deuterated synthesis .

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